1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one
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Overview
Description
1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one is a complex organic compound that features a piperidine ring and an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-(2-hydroxyethoxy)piperidine with an appropriate azocane derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The piperidine and azocane rings provide structural stability and facilitate binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyethyl)piperidin-4-one
- 1-(2-Hydroxyethyl)piperazine
- 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone
Uniqueness
1-[2-[4-(2-Hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one is unique due to its dual ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-[2-[4-(2-hydroxyethoxy)piperidin-1-yl]-2-oxoethyl]azocan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c19-11-12-22-14-6-9-17(10-7-14)16(21)13-18-8-4-2-1-3-5-15(18)20/h14,19H,1-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHCTQSMVBOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)N2CCC(CC2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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